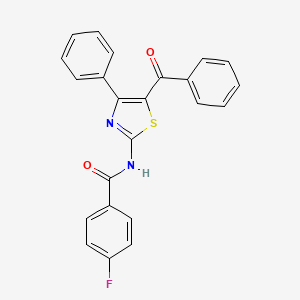

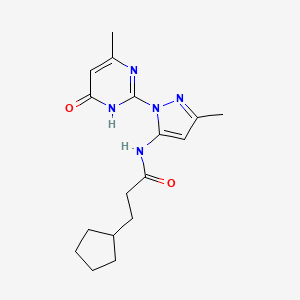

![molecular formula C23H25N3O4 B2507271 N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 2034208-92-7](/img/structure/B2507271.png)

N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of propanamide derivatives typically involves the coupling reaction of an appropriate acid with a substituted amine in the presence of a coupling reagent. For instance, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was achieved using N,N-carbonyldiimidazole (CDI) as the coupling reagent . Similarly, other propanamide derivatives were synthesized through reactions between different amines and acyl chlorides or acids, yielding high-purity compounds confirmed by spectral data . These methods could potentially be adapted for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of propanamide derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR and FT-IR spectroscopies, and its crystal structure was determined by single-crystal X-ray diffraction . These techniques are crucial for verifying the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

Propanamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of synthesized propanamides for activities such as anticonvulsant , gastric acid antisecretory , and herbicidal activities . These biological activities suggest that propanamide derivatives can interact with biological systems, which may involve chemical reactions or binding to specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives can be inferred from their structural features. For instance, the presence of methoxy groups, as seen in some of the discussed compounds, can influence the lipophilicity and potentially the biological activity of the molecules . The crystallographic data provided for some compounds give insights into their solid-state structure, which can affect their solubility and stability . The presence of various functional groups in the propanamide derivatives can also affect their reactivity and interaction with biological targets.

Applications De Recherche Scientifique

Binding Behavior and Complex Formation

- Silver Colloid Binding : N-(2,2'-bipyridin-5-ylmethyl)-5-(1,2-dithiolan-3-yl)pentanamide, a related compound, has been synthesized and its behavior with silver colloid binding was studied. The results showed minimal contribution from the dithiolated alkyl chains in the spectra, with the spectra dominated by the characteristic peaks of a metalated 2,2'-bipyridyl group. This indicates potential applications in surface-enhanced Raman spectroscopy (SERS) for detecting metal complexes (Montgomery et al., 2011).

Antitumor Properties

- Anticancer Activity : Compounds similar to N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide, specifically 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, have been evaluated for their anticancer activity. These compounds demonstrated significant broad-spectrum antitumor efficiency against various cancer cell lines, highlighting their potential in anticancer research (Mohamed et al., 2016).

Herbicidal Activity

- Herbicidal Use : this compound and similar compounds have been investigated for their herbicidal activity. The research has shown effectiveness in this area, opening avenues for potential applications in agriculture (Liu et al., 2008).

Protein and DNA Binding

- Protein and DNA Interaction : Dinuclear gold(III) complexes with bipyridyl ligands, which are structurally related to this compound, have been analyzed for their interactions with proteins and DNA. These interactions are significant for understanding the mechanistic implications in biological systems and potential therapeutic applications (Casini et al., 2006).

Antimicrobial Activity

- Antimicrobial Effects : The structural analogs of this compound have shown notable antimicrobial activity against various bacteria and fungi species, indicating the compound's potential in developing new antimicrobial agents (Evren et al., 2020).

Propriétés

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-20-10-7-17(22(29-2)23(20)30-3)8-11-21(27)26-14-16-6-9-19(25-13-16)18-5-4-12-24-15-18/h4-7,9-10,12-13,15H,8,11,14H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIWEMWOBZDDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

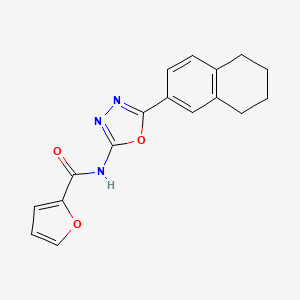

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

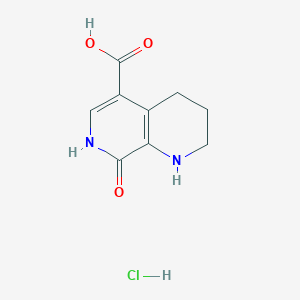

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)

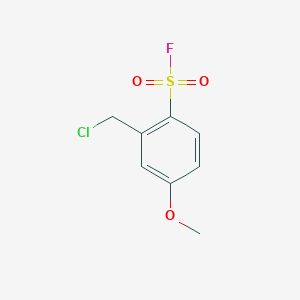

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)

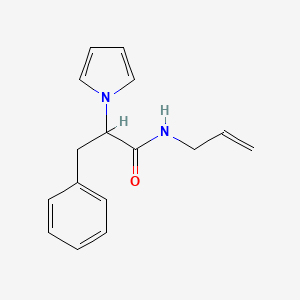

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)